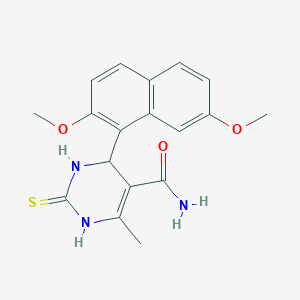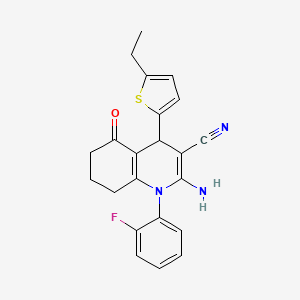![molecular formula C22H22N2O4 B11629377 Diethyl 4-[(3-methylphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11629377.png)
Diethyl 4-[(3-methylphenyl)amino]quinoline-3,6-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-[(3-metilfenil)amino]quinolina-3,6-dicarboxilato de dietilo es un compuesto orgánico complejo que pertenece a la familia de la quinolina. Los derivados de quinolina son conocidos por su amplia gama de actividades biológicas y se utilizan en diversas aplicaciones terapéuticas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-[(3-metilfenil)amino]quinolina-3,6-dicarboxilato de dietilo normalmente implica reacciones orgánicas de varios pasos. Un método común incluye la condensación de 3-metil anilina con quinolina-3,6-dicarboxilato de dietilo en condiciones ácidas. La reacción se lleva a cabo generalmente en presencia de un catalizador como el ácido sulfúrico o el ácido clorhídrico, y la mezcla se calienta para facilitar la reacción de condensación.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar métodos más eficientes y escalables. Por ejemplo, el uso de reactores de flujo continuo puede mejorar la eficiencia de la reacción y el rendimiento. Además, el proceso de purificación puede implicar técnicas como la recristalización o la cromatografía para obtener el producto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-[(3-metilfenil)amino]quinolina-3,6-dicarboxilato de dietilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, donde el grupo amino puede ser reemplazado por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en etanol.
Sustitución: Nucleófilos como haluros o aminas en presencia de una base como el hidróxido de sodio.
Principales productos formados
Oxidación: Formación de derivados del ácido quinolina-3,6-dicarboxílico.
Reducción: Formación de derivados de quinolina reducidos.
Sustitución: Formación de derivados de quinolina sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga su potencial como agente antimicrobiano y antiviral.
Medicina: Se explora su posible uso en el desarrollo de nuevos agentes terapéuticos, particularmente en el tratamiento del cáncer y las enfermedades infecciosas.
Industria: Se utiliza en el desarrollo de tintes y pigmentos debido a sus propiedades estructurales únicas.
Mecanismo De Acción
El mecanismo de acción del 4-[(3-metilfenil)amino]quinolina-3,6-dicarboxilato de dietilo implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad y ejerciendo así sus efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas implicadas en la replicación del ADN, lo que lleva a su posible uso como agente anticancerígeno.
Comparación Con Compuestos Similares
Compuestos similares
- 4-[(4-metilfenil)amino]quinolina-3,6-dicarboxilato de dietilo
- 4-[(2-metilfenil)amino]quinolina-3,6-dicarboxilato de dietilo
- 4-[(3-clorofenil)amino]quinolina-3,6-dicarboxilato de dietilo
Singularidad
El 4-[(3-metilfenil)amino]quinolina-3,6-dicarboxilato de dietilo es único debido a la posición específica del grupo metilo en el anillo fenilo, que puede influir en su reactividad química y actividad biológica. Esta variación estructural puede conducir a diferencias en la interacción del compuesto con los objetivos moleculares, lo que lo convierte en un compuesto valioso para futuras investigaciones y desarrollo.
Propiedades
Fórmula molecular |
C22H22N2O4 |
|---|---|
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
diethyl 4-(3-methylanilino)quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C22H22N2O4/c1-4-27-21(25)15-9-10-19-17(12-15)20(18(13-23-19)22(26)28-5-2)24-16-8-6-7-14(3)11-16/h6-13H,4-5H2,1-3H3,(H,23,24) |
Clave InChI |
QAECJQUEYNVTOY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC=CC(=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-4-[5-ethyl-2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11629295.png)
![4-({[(2Z)-2-[(3,5-dichlorophenyl)imino]-4-oxo-3-(2-phenylethyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B11629302.png)

![2-(allylamino)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629322.png)
![(6Z)-6-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11629325.png)
![N-ethyl-2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11629331.png)
![3-[(2Z)-2-(1,5-dimethyl-2-oxoindol-3-ylidene)hydrazinyl]benzoic acid](/img/structure/B11629334.png)
![(6Z)-6-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11629344.png)
![(2Z)-N-(3-chlorophenyl)-2-[(4-chlorophenyl)imino]-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11629345.png)
![(2-{[2-(Diphenylphosphoryl)benzyl]oxy}phenyl)phosphonic acid](/img/structure/B11629355.png)

![N-((5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide](/img/structure/B11629366.png)

![(5E)-5-[(2,4-dichlorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-oxazolidin-4-one](/img/structure/B11629382.png)
